Ethyl 8-iodooctanoate
Overview
Description
Ethyl 8-iodooctanoate is a chemical compound with the molecular formula C10H19IO2 . It contains a total of 31 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .
Synthesis Analysis
The synthesis of Ethyl 8-iodooctanoate is based on the displacement of a primary alkyl iodide, ethyl 8-iodooctanoate, by a [14C]methyl group via an activated 2-thienyl (14CHa) (cyano)cuprate intermediate, forming ethyl [9-14C]nonanoate .Molecular Structure Analysis
The 3D chemical structure image of Ethyl 8-iodooctanoate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Ethyl 8-iodooctanoate has a molecular weight of 298.16100 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Scientific Research Applications
Iodocyclisation Studies
Ethyl 8-iodooctanoate has been studied in the context of iodocyclisation. One notable study involved iodocyclisation of unsaturated α-hydroxy esters, including ethyl 8-iodooctanoate derivatives, under various conditions. This research highlighted the formation of novel tetrahydrofurans and tetrahydropyrans, indicating the compound's utility in synthesizing cyclic ethers (Macritchie et al., 1998).
Intramolecular Cyclisation
Ethyl 8-iodooctanoate derivatives are also involved in intramolecular Prins cyclisations for stereoselective synthesis. A study demonstrated that methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacted with aldehydes to yield bicyclic oxygen heterocycles. This illustrates its potential in creating complex molecular structures with multiple stereogenic centers (Elsworth & Willis, 2008).
Analytical Applications in Alcoholic Beverages
In analytical chemistry, ethyl alcohol derivatives, closely related to ethyl 8-iodooctanoate, have been used as internal standards for determining volatile compounds in alcoholic beverages. This method provides a reliable means of analysis for a wide range of alcoholic products, demonstrating the compound's utility in analytical chemistry (Charapitsa et al., 2021).
Crystallography and Polymorphism Studies
Research has been conducted on the crystal structures of polymorphs related to ethyl 8-iodooctanoate derivatives. This includes studies on the intramolecular cyclization products of certain ACE inhibitors, revealing insights into molecular geometry, conformation, and crystal packing (Bojarska et al., 2013).
properties
IUPAC Name |
ethyl 8-iodooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNNFHYYEVPUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567123 | |
Record name | Ethyl 8-iodooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-iodooctanoate | |
CAS RN |
56703-12-9 | |
Record name | Ethyl 8-iodooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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